molecular formula C11H14O3 B8408846 2-(Oxirane-2-ylmethoxy)-2-phenylethanol

2-(Oxirane-2-ylmethoxy)-2-phenylethanol

Cat. No. B8408846
M. Wt: 194.23 g/mol
InChI Key: ZMBAEACKTRYRSI-UHFFFAOYSA-N
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Patent
US09416138B2

Procedure details

Dissolve 2-(allyloxy)-2-phenylacetate (850 mg, 4.77 mmol) in DCM (40 mL) and add m-chloroperoxybenzoic acid (1.5 g, 8.69 mmol) in a single portion. Stir at ambient temperature overnight. Concentrate under reduced pressure and purify via flash column chromatography using 10% MeOH in DCM to elute. Remove the solvents under reduced pressure to give the product as a colorless oil (900 mg, 97.2%). MS (m/z): 195 (M+1).
Name
2-(allyloxy)-2-phenylacetate
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
97.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([O-])=[O:7])[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:20]>C(Cl)Cl>[O:20]1[CH2:3][CH:2]1[CH2:1][O:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:6][OH:7]

Inputs

Step One
Name
2-(allyloxy)-2-phenylacetate
Quantity
850 mg
Type
reactant
Smiles
C(C=C)OC(C(=O)[O-])C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify via flash column chromatography
WASH
Type
WASH
Details
to elute
CUSTOM
Type
CUSTOM
Details
Remove the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(C1)COC(CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.